4-(Difluoromethoxy)-3-fluorobenzyl bromide 4-(Difluoromethoxy)-3-fluorobenzyl bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13579866
InChI: InChI=1S/C8H6BrF3O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2
SMILES: C1=CC(=C(C=C1CBr)F)OC(F)F
Molecular Formula: C8H6BrF3O
Molecular Weight: 255.03 g/mol

4-(Difluoromethoxy)-3-fluorobenzyl bromide

CAS No.:

Cat. No.: VC13579866

Molecular Formula: C8H6BrF3O

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethoxy)-3-fluorobenzyl bromide -

Specification

Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
IUPAC Name 4-(bromomethyl)-1-(difluoromethoxy)-2-fluorobenzene
Standard InChI InChI=1S/C8H6BrF3O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2
Standard InChI Key KAGMMSROYBKXQK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CBr)F)OC(F)F
Canonical SMILES C1=CC(=C(C=C1CBr)F)OC(F)F

Introduction

Structural and Physicochemical Properties

Molecular Identification

  • IUPAC Name: 4-(Bromomethyl)-1-(difluoromethoxy)-2-fluorobenzene

  • Canonical SMILES: C1=CC(=C(C=C1CBr)F)OC(F)F

  • InChI Key: KAGMMSROYBKXQK-UHFFFAOYSA-N

Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.6–1.8 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, DMF)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via radical bromination of 4-(difluoromethoxy)-3-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under reflux conditions.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Chloroform or carbon tetrachloride

  • Yield: 70–85%

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance efficiency and reduce byproducts. Key optimizations include:

  • Automated temperature control (70–90°C)

  • Catalytic systems (e.g., tetrabutylammonium bromide) to accelerate bromination .

Chemical Reactivity and Applications

Key Reactions

Reaction TypeProductsConditions
Nucleophilic SubstitutionAmines, thiols, alkoxidesPolar aprotic solvents, 25–60°C
OxidationBenzyl alcohol, carboxylic acidKMnO₄, H₂O, 100°C
ReductionBenzyl alcoholLiAlH₄, THF, 0–25°C

Applications in Drug Development

  • Anticancer Agents: Serves as a precursor for inhibitors targeting TGF-β1/Smad signaling pathways .

  • Antioxidants: Derivatives exhibit radical scavenging activity (DPPH assay IC₅₀: 15–27 μM) .

  • Enzyme Inhibitors: Modulates tyrosinase and acetylcholinesterase activity in medicinal chemistry .

Biological Mechanism of Action

The bromine atom acts as a leaving group, enabling covalent bond formation with nucleophilic residues (e.g., cysteine or lysine) in biological targets. The difluoromethoxy group enhances lipophilicity and metabolic stability, improving bioavailability.

Comparative Reactivity:

CompoundRelative Reactivity
4-(Difluoromethoxy)-3-fluorobenzyl bromide1.0 (reference)
4-Chloro analog0.3–0.5
4-Iodo analog1.2–1.5

Recent Research Advancements

Anticancer Derivatives

A 2024 study synthesized 5-aminopyrazole derivatives using this compound, demonstrating anti-proliferative activity against B16F10 melanoma cells (IC₅₀: 0.18 μM vs. 17.76 μM for kojic acid) .

Table 1: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ (μM)
Compound 26Tyrosinase0.18
Compound 2bROS Inhibition5.09
Compound 4cDPPH Scavenging15.47

Material Science Applications

  • Fluorinated Polymers: Enhances thermal stability (Tg: 150–180°C) and chemical resistance .

  • Liquid Crystals: Modulates dielectric anisotropy in display technologies .

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